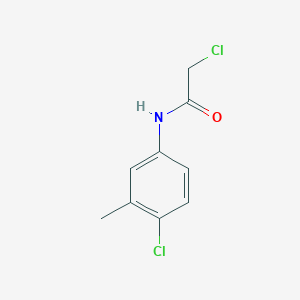

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

Description

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide (CAS: 99585-90-7) is a chloroacetamide derivative with the molecular formula C₉H₉Cl₂NO and a molecular weight of 218.08 g/mol. It features a chloro-substituted acetamide backbone linked to a 4-chloro-3-methylphenyl group, making it a versatile small-molecule scaffold for chemical synthesis and pharmacological research . The compound is synthesized via reactions involving chloroacetyl chloride and substituted anilines, a common method for preparing structurally related acetamides . Its structural simplicity and dual chloro substituents enhance reactivity, enabling applications in agrochemical and pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

2-chloro-N-(4-chloro-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFPDBUGLNXOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589275 | |

| Record name | 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-90-7 | |

| Record name | 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide typically involves the reaction of 4-chloro-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or distillation to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the acetamide group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include primary amines and alcohols.

Scientific Research Applications

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s structural analogues differ in substituent positions and functional groups, significantly affecting their physicochemical and biological properties:

Key Insight : Positional isomerism (e.g., 4-Cl vs. 5-Cl) and substituent electronegativity (Cl vs. F) modulate electronic effects and steric interactions, influencing reactivity and applications .

Functional Group Variations

Variations in the acetamide nitrogen substituents or backbone modifications lead to divergent biological activities:

Key Insight : Nitrogen substituents (e.g., pyrazole, trifluoromethyl) expand applications in drug discovery by improving target binding or metabolic stability .

Physicochemical Properties

| Property | This compound | N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |

|---|---|---|---|

| Molecular Weight | 218.08 | 293.72 | 343.73 |

| LogP (Predicted) | ~2.5 | ~3.8 | ~4.2 |

| Hydrogen-Bond Donors | 1 | 1 | 1 |

| Hydrogen-Bond Acceptors | 2 | 3 | 4 |

Key Insight : Bulkier aromatic systems (e.g., naphthalene) and electron-withdrawing groups (e.g., CF₃) increase lipophilicity (LogP), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide, with the CAS number 99585-90-7, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and cytotoxic properties. This article explores its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

- Molecular Formula : C₉H₉Cl₂NO

- Molecular Weight : 218.08 g/mol

- Density : 1.345 g/cm³

- Boiling Point : 365.997°C

- Flash Point : 175.149°C

These properties indicate that the compound is a chlorinated acetamide, which may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chlorinated acetamides. In particular, research has shown that the presence of chlorine atoms can enhance the antibacterial activity of acetamides against various pathogens.

Case Study: Antibacterial Activity Against Klebsiella pneumoniae

A study investigated the antibacterial efficacy of this compound against Klebsiella pneumoniae, a significant cause of hospital-acquired infections. The study employed minimum inhibitory concentration (MIC) assays to evaluate the compound's effectiveness.

- Findings :

- The compound exhibited a notable antibacterial effect, with a MIC value indicating effective inhibition of bacterial growth.

- The chloro substituents were found to stabilize the compound's interaction with bacterial penicillin-binding proteins, leading to enhanced antibacterial activity and promoting cell lysis .

Cytotoxicity and Pharmacokinetics

In addition to antimicrobial effects, the cytotoxic profile of this compound was assessed using various cancer cell lines.

Cytotoxicity Assays

The compound was tested against several cancer cell lines to determine its potential as an anticancer agent:

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| MCF7 | 12.50 | Moderate cytotoxicity observed |

| NCI-H460 | 42.30 | Less potent compared to MCF7 |

These results suggest that while the compound exhibits some cytotoxic properties, further optimization may be necessary to enhance its anticancer efficacy .

The proposed mechanism for the biological activity of this compound involves:

- Binding to Target Proteins : The chloro groups facilitate stronger interactions with target proteins in bacteria and cancer cells.

- Induction of Cell Lysis : In bacterial cells, it promotes lysis by inhibiting essential cell wall synthesis pathways.

- Cytotoxic Effects in Cancer Cells : The compound induces apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.